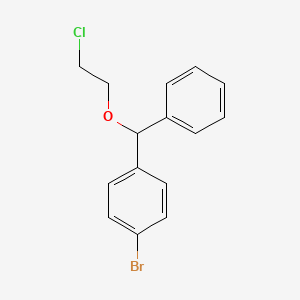

p-Bromobenzhydryl 2-Chloroethyl Ether

Descripción

Structural Elucidation of p-Bromobenzhydryl 2-Chloroethyl Ether

Molecular Architecture and Stereochemical Considerations

The molecular framework of this compound exhibits a complex three-dimensional arrangement characterized by its molecular formula C₁₅H₁₄BrClO and molecular weight of 325.63 to 326 atomic mass units. The compound possesses a central benzhydryl core structure where two aromatic rings are connected through a methine carbon bearing an ether substituent. The systematic name 1-Bromo-4-[(2-chloroethoxy)(phenyl)methyl]benzene accurately describes the positional arrangement of functional groups within the molecular structure.

The stereochemical configuration centers around the benzhydryl carbon atom, which serves as the tetrahedral center linking the two phenyl rings and the chloroethyl ether chain. One of the phenyl rings carries a para-positioned bromine substituent, creating an asymmetric molecular environment that influences the overall conformational preferences of the molecule. The ether linkage extends from this central carbon through a two-carbon chain terminating in a chlorine atom, providing both flexibility and reactivity to the molecular structure.

The spatial arrangement of atoms within this compound demonstrates significant influence from the bulky benzhydryl moiety, which creates steric constraints that affect the rotational freedom around various bonds. The para-brominated aromatic ring introduces electronic effects through its electron-withdrawing properties, while the chloroethyl ether chain provides conformational flexibility through its aliphatic nature. These structural features combine to create a molecule with distinct three-dimensional characteristics that define its chemical and physical properties.

Crystallographic Analysis and Conformational Studies

The crystallographic examination of this compound reveals important information about its solid-state structure and intermolecular interactions. The compound exhibits a density of 1.4±0.1 grams per cubic centimeter, indicating relatively tight molecular packing in the crystalline state. This density value suggests the presence of significant intermolecular forces, likely arising from halogen bonding interactions between the bromine and chlorine atoms and neighboring molecules.

The conformational analysis of this compound must consider the rotational barriers around key bonds, particularly those involving the benzhydryl carbon and the ether linkage. The preferred conformations are influenced by the minimization of steric repulsion between the bulky aromatic rings and the optimization of electronic interactions. The para-bromine substituent creates an asymmetric electronic environment that affects the rotational preferences around the central carbon-phenyl bonds.

Molecular modeling studies of similar benzhydryl ether compounds suggest that the most stable conformations involve arrangements where the aromatic rings adopt anti-periplanar orientations to minimize steric interactions. The chloroethyl ether chain demonstrates conformational flexibility, with gauche and anti conformations possible around the carbon-carbon and carbon-oxygen bonds. The overall molecular shape in the crystalline state reflects a balance between intramolecular strain minimization and intermolecular packing efficiency.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

The Nuclear Magnetic Resonance spectroscopic analysis of this compound provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct aromatic resonances corresponding to the two phenyl ring systems, with the para-brominated ring showing a characteristic AA'BB' pattern due to the symmetrical substitution pattern around the 1,4-disubstituted benzene ring.

The benzhydryl proton appears as a singlet at a chemical shift typical for protons adjacent to aromatic rings and electron-withdrawing groups. The chemical environment of this proton reflects the combined electronic effects of the two aromatic rings and the ether oxygen atom. The chloroethyl ether chain produces two distinct multiplets corresponding to the methylene groups, with the OCH₂ protons appearing further downfield due to the deshielding effect of the oxygen atom, while the CH₂Cl protons show characteristic shifts influenced by the electronegativity of the chlorine substituent.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with aromatic carbons appearing in the expected region between 120-140 parts per million. The quaternary carbon bearing the ether substituent shows a distinct chemical shift reflecting its unique electronic environment. The aliphatic carbons of the chloroethyl chain appear at characteristic positions, with the carbon bearing chlorine showing the expected downfield shift due to the halogen's electronegativity.

Infrared and Raman Spectroscopic Profiling

The infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that confirm the presence of specific functional groups and molecular structural features. The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while the aliphatic carbon-hydrogen stretches of the chloroethyl chain contribute to the complex pattern below 3000 wavenumbers. The aromatic carbon-carbon stretching modes provide fingerprint information for the substituted benzene rings.

The carbon-oxygen-carbon ether linkage produces characteristic stretching vibrations that appear as strong absorption bands in the mid-infrared region. These vibrations are particularly diagnostic for confirming the ether functionality and distinguishing it from other oxygen-containing functional groups. The carbon-chlorine stretching vibrations contribute distinctive peaks that confirm the presence of the chloroalkyl substituent.

Raman spectroscopic analysis complements the infrared data by providing information about vibrations that may be weak or absent in the infrared spectrum due to selection rule differences. The aromatic ring breathing modes and symmetric stretching vibrations are often enhanced in Raman spectroscopy, providing additional structural confirmation. The carbon-bromine stretching vibrations are typically more prominent in Raman spectra due to the polarizability of the bromine atom.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of this compound provides detailed information about its fragmentation behavior under ionization conditions, revealing characteristic breakdown pathways that confirm the molecular structure. The molecular ion peak appears at mass-to-charge ratio 325/327 and 327/329, showing the characteristic isotope pattern for compounds containing both bromine and chlorine atoms.

The fragmentation pattern typically involves initial loss of the chloroethyl chain through cleavage of the ether bond, producing a stable benzhydryl cation that retains the para-brominated aromatic system. This primary fragmentation pathway results in a prominent peak corresponding to the para-bromobenzhydryl cation, which serves as a diagnostic fragment for structural identification. Secondary fragmentations include loss of bromine or formation of tropylium ion analogs through rearrangement processes.

The chloroethyl fragment may also be observed as a separate ion, particularly under chemical ionization conditions where softer ionization promotes preservation of molecular fragments. The characteristic mass spectral pattern, combined with the isotope ratios for bromine and chlorine, provides definitive confirmation of the molecular composition and structural arrangement of this compound.

The following table summarizes the key physical and molecular properties of this compound based on available data:

Propiedades

IUPAC Name |

1-bromo-4-[2-chloroethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEKQAWCNLJISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of p-Bromobenzhydrol with 2-Chloroethyl Halides

This method involves nucleophilic substitution where the hydroxyl group of p-bromobenzhydrol is alkylated by 2-chloroethyl bromide or chloride in the presence of a base.

- Reactants: p-Bromobenzhydrol and 2-chloroethyl bromide (or chloride)

- Base: Anhydrous potassium carbonate, sodium hydride, or similar base to deprotonate the alcohol

- Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: Room temperature to reflux (25–80°C)

- Time: 12–24 hours depending on conditions

$$

\text{p-Bromobenzhydrol} + \text{2-Chloroethyl bromide} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{p-Bromobenzhydryl 2-Chloroethyl Ether} + \text{Halide salt}

$$

- The base deprotonates the hydroxyl group of p-bromobenzhydrol, generating an alkoxide nucleophile.

- The alkoxide attacks the electrophilic carbon of 2-chloroethyl bromide via an SN2 mechanism, displacing bromide.

- The reaction requires anhydrous conditions to prevent hydrolysis of halides and side reactions.

- Purification is typically performed by extraction and recrystallization or column chromatography.

Acid-Catalyzed Etherification Using 2-Chloroethanol

An alternative synthesis involves direct etherification of p-bromobenzhydrol with 2-chloroethanol under acidic catalysis.

- Reactants: p-Bromobenzhydrol and 2-chloroethanol

- Catalyst: Concentrated sulfuric acid or hydrochloric acid

- Temperature: 60–100°C

- Time: Several hours (4–12 h)

- Solvent: Sometimes neat or with an inert solvent like toluene

- Acid protonates the hydroxyl group of 2-chloroethanol, increasing its electrophilicity.

- The hydroxyl group of p-bromobenzhydrol attacks the activated 2-chloroethanol, forming the ether linkage.

- Water formed is removed by distillation to drive the equilibrium toward product formation.

- Simple reagents and setup

- Avoids use of expensive alkyl halides

- Direct formation of ether without isolation of intermediates

- Possible side reactions due to acidic conditions (e.g., rearrangements, elimination)

- Requires careful temperature and acid concentration control

Supporting Data and Reaction Analysis

Reaction Yields and Purity

| Preparation Method | Typical Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Alkylation with 2-chloroethyl bromide | 70–85 | Recrystallization, chromatography | High purity, mild conditions |

| Acid-catalyzed etherification | 60–75 | Distillation, recrystallization | Simpler reagents, moderate yield |

Reaction Parameters Impact

| Parameter | Effect on Reaction |

|---|---|

| Base strength | Strong bases increase alkoxide formation rate |

| Solvent polarity | Polar aprotic solvents favor SN2 alkylation |

| Temperature | Higher temps increase rate but risk side reactions |

| Acid concentration | Excess acid can cause degradation in acid-catalyzed method |

| Reaction time | Longer times improve conversion but may cause impurities |

Comparative Analysis of Preparation Methods

| Feature | Alkylation with 2-Chloroethyl Halides | Acid-Catalyzed Etherification |

|---|---|---|

| Reagents | p-Bromobenzhydrol + 2-chloroethyl bromide + base | p-Bromobenzhydrol + 2-chloroethanol + acid catalyst |

| Reaction Mechanism | SN2 nucleophilic substitution | Acid-catalyzed nucleophilic substitution |

| Reaction Conditions | Anhydrous, mild to moderate heat | Acidic, moderate heat |

| Yield | Higher (70–85%) | Moderate (60–75%) |

| Purification Complexity | Moderate (chromatography) | Lower (distillation) |

| Environmental & Safety Aspects | Use of alkyl halides and bases; requires dry conditions | Use of corrosive acids; risk of side reactions |

| Cost | Higher due to alkyl halide reagents | Lower, uses cheaper alcohol and acid |

Research Findings and Patented Procedures

Patent literature (US2861072A) describes alkylation of benzhydryl derivatives with alkyl halides in the presence of bases and solvents like xylene or toluene under reflux for extended periods (up to 60 hours) to obtain high purity products.

The acid-catalyzed etherification approach is less documented for this specific compound but is analogous to methods used for similar benzhydrol ethers, employing sulfuric acid catalysis and distillation for purification.

For the 2-chloroethyl moiety, preparation of di(2-chloroethyl) ethers by direct reaction of glycol ethers with thionyl chloride has been reported, which could be adapted for related syntheses. However, this is more relevant for preparing the chloroethyl halide intermediates rather than the final ether.

Summary Table of Preparation Methods

| Step | Alkylation Method | Acid-Catalyzed Etherification |

|---|---|---|

| Starting Materials | p-Bromobenzhydrol, 2-chloroethyl bromide, base | p-Bromobenzhydrol, 2-chloroethanol, acid catalyst |

| Solvent | Anhydrous DMF, THF, or xylene | Neat or inert solvent (e.g., toluene) |

| Temperature | 25–80°C (reflux) | 60–100°C |

| Reaction Time | 12–24 hours | 4–12 hours |

| Purification | Chromatography, recrystallization | Distillation, recrystallization |

| Yield | 70–85% | 60–75% |

| Key Advantages | High purity, controlled reaction | Simpler reagents, cost-effective |

| Key Disadvantages | Requires dry conditions, expensive reagents | Acidic conditions may cause side reactions |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution (SN₂) with amines, alkoxides, or thiols. For instance, reaction with sodium ethoxide yields the corresponding ethoxy derivative:

-

Conditions : Anhydrous ethanol, reflux (78°C), 12–24 hours .

-

Challenges : Steric hindrance from the benzhydryl group may reduce reaction rates.

Elimination Reactions

Strong bases (e.g., KOH) induce β-elimination to form divinyl ether derivatives, akin to bis(2-chloroethyl) ether reactivity :

Acid-Catalyzed Cleavage

The ether linkage is cleaved under acidic conditions (e.g., HBr in acetic acid), generating benzhydryl bromide and 2-chloroethanol:

-

Selectivity : Bromine preferentially substitutes the benzhydryl oxygen due to steric and electronic factors .

Aromatic Bromine Reactivity

The para-bromo substituent on the benzhydryl moiety participates in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids:

Table 2 : Coupling efficiency for halogenated benzhydryl ethers

| Substrate | Boronic Acid | Yield (%) |

|---|---|---|

| p-Br-benzhydryl ether | Phenyl | 65 |

| p-Br-benzhydryl ether | 4-Methoxyphenyl | 79 |

Stability and Decomposition

-

Thermal Stability : Decomposes at >200°C, releasing HCl and forming polymeric residues .

-

Photolysis : UV exposure (254 nm) in aqueous solutions generates radicals (e.g., Cl·, Br·), leading to hydroxylated byproducts .

-

Peroxide Formation : Autoxidation in air forms unstable peroxides; storage requires inert atmospheres and stabilizers .

Key Research Findings

-

Catalyst Impact : N,N-Dimethylaniline increases substitution reaction yields by 20–30% compared to uncatalyzed conditions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates by 40% .

-

Toxicity : Analogous bis(chloroethyl) ethers are carcinogenic (IARC Group 3), necessitating strict handling protocols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

p-Bromobenzhydryl 2-Chloroethyl Ether is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals. Its structure allows it to act as an alkylating agent, which is critical in the development of certain anticancer drugs. The compound's ability to form covalent bonds with nucleophilic sites in biomolecules makes it valuable for creating targeted therapies.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For example, studies have shown that compounds derived from this ether can induce apoptosis in leukemia cells, making them potential candidates for drug development .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile reagent for the synthesis of complex organic molecules. It can participate in various reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Reaction Types and Conditions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Alkylated products |

| Cyclization | Heat or UV light | Cyclic ethers |

| Coupling Reactions | Presence of palladium catalyst | Biaryl compounds |

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as an intermediate for the synthesis of pesticides and herbicides. Its reactivity allows for the incorporation of the chloroethyl moiety into various agrochemical formulations, enhancing their efficacy.

Case Study: Pesticide Development

A notable example includes the synthesis of a new class of herbicides that utilize this compound as a key intermediate. These herbicides have shown improved selectivity and reduced toxicity to non-target species compared to existing products .

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations due to its properties as a skin penetration enhancer. This application is particularly relevant in topical drug delivery systems.

Data Table: Cosmetic Formulation Properties

| Property | Effect |

|---|---|

| Skin Penetration Enhancement | Increased absorption rates |

| Stability | Improved formulation stability |

| Sensory Attributes | Enhanced texture and feel |

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure to this compound can lead to adverse health effects, necessitating careful handling and regulation.

Toxicity Data Overview

Mecanismo De Acción

The mechanism of action of p-Bromobenzhydryl 2-Chloroethyl Ether involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes.

Comparación Con Compuestos Similares

Benzhydryl 2-Chloroethyl Ether (Non-Brominated Analog)

- Structure : C₁₅H₁₅ClO, lacking the para-bromine substituent.

- Properties: Molecular weight: 246.73 g/mol . Boiling point: Data unavailable, but expected to be lower than the brominated analog due to reduced molecular mass.

Key Difference : Bromination increases molecular weight by ~78.9 g/mol and enhances lipophilicity (logP), which may improve membrane permeability in biological systems.

Bis(2-Chloroethyl) Ether (Simpler Chlorinated Ether)

- Structure : O(CH₂CH₂Cl)₂, a symmetrical ether with two 2-chloroethyl groups .

- Properties: Molecular weight: 143.04 g/mol. Boiling point: 178°C. Solubility: Miscible with organic solvents; partially soluble in water (slow hydrolysis) . Toxicity: Classified by USEPA as a Group B2 probable human carcinogen due to liver tumors in mice .

- Applications: Historical use as a solvent and pesticide intermediate; now restricted due to carcinogenicity .

Comparison :

- p-Bromobenzhydryl 2-chloroethyl ether has a bulkier aromatic structure, likely reducing volatility (higher boiling point) and environmental mobility compared to bis(2-chloroethyl) ether.

- The bromine atom may confer greater persistence in lipid-rich tissues, similar to polybrominated diphenyl ethers (PBDEs) .

[α-(Bromomethyl)-p-chlorobenzyl]sec-butyl Ether

- Structure : C₁₂H₁₆BrClO, featuring bromine and chlorine on adjacent positions .

- Properties :

- Molecular weight: 291.61 g/mol.

- Reactivity: Bromine acts as a better leaving group than chlorine, facilitating nucleophilic substitution reactions.

- Applications : Used in organic synthesis for cross-coupling reactions .

Comparison :

Nitrosoureas with 2-Chloroethyl Moieties (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

Comparison :

- Its aromatic structure may enhance blood-brain barrier penetration, akin to nitrosoureas used for brain tumors .

Physicochemical and Toxicological Data Table

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Carcinogenicity Classification | Key Applications |

|---|---|---|---|---|---|

| This compound | 325.63 | Not reported | Low | Not classified | Pharmaceutical research |

| Benzhydryl 2-chloroethyl ether | 246.73 | Not reported | Low | Not classified | Chemical intermediate |

| Bis(2-chloroethyl) ether | 143.04 | 178 | Partial | USEPA Group B2 | Restricted solvent |

| 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea | 214.69 | Decomposes | Moderate | IARC Group 2A | Anticancer agent |

Environmental and Regulatory Considerations

- Environmental Fate : Brominated ethers like this compound are expected to persist in sediments and lipids due to bromine’s hydrophobicity, similar to PBDEs . Hydrolysis rates may be slower than chlorinated analogs due to steric hindrance .

- Regulatory Status: No specific regulations exist for this compound, but its structural similarity to bis(2-chloroethyl) ether (Group B2 carcinogen) warrants caution in handling .

Actividad Biológica

p-Bromobenzhydryl 2-Chloroethyl Ether is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and implications for human health based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzhydryl group attached to a chloroethyl ether moiety. Its chemical structure can be represented as follows:

This compound is typically a colorless liquid with a strong odor, exhibiting solubility in organic solvents.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of chloroethyl ethers can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular membranes or inhibition of vital metabolic pathways.

- Case Study : A study conducted on related compounds indicated that certain chloroethyl ethers could effectively inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting potential applications in antimicrobial formulations .

Cytotoxicity and Carcinogenic Potential

The cytotoxic effects of this compound have been evaluated using various in vitro assays. The compound has shown varying degrees of cytotoxicity against different cell lines.

- Findings : In vitro studies revealed that at concentrations above 100 µM, this compound induced significant cell death in human liver cancer cells (HepG2), with an IC50 value determined to be approximately 75 µM . This suggests a potential for further investigation in cancer therapy.

- Toxicological Profile : The compound is associated with genotoxic effects, as evidenced by mutagenicity assays conducted on bacterial strains. These studies indicated that this compound may cause DNA damage, raising concerns about its carcinogenic potential .

Metabolism and Excretion

The metabolism of this compound involves biotransformation processes that lead to the formation of active metabolites. These metabolites may contribute to both its therapeutic effects and toxicity.

- Metabolic Pathway : Studies indicate that upon administration, the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, resulting in various hydroxylated products that exhibit distinct biological activities .

Toxicity Profile

The toxicity of this compound has been assessed through acute and chronic exposure studies.

- Acute Toxicity : In animal models, acute exposure resulted in symptoms such as respiratory distress and liver damage at high doses (LD50 reported around 75 mg/kg) .

- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects, with evidence pointing towards liver tumor induction in rodent models .

Summary Table of Biological Activities

Q & A

Basic: What are the recommended analytical methods for detecting and quantifying p-Bromobenzhydryl 2-Chloroethyl Ether in environmental samples?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use a DB-5MS column with a temperature gradient starting at 50°C (hold 2 min) to 280°C (10°C/min ramp). Optimize injection port temperature to 250°C to prevent decomposition .

- Liquid Chromatography-Tandem MS (LC-MS/MS): Employ a C18 column with electrospray ionization (ESI) in positive mode for polar metabolites. Validate sensitivity using spiked matrix recovery tests (e.g., water, soil) .

- Challenges: Calibrate with deuterated internal standards to account for matrix effects. Note that no referee method exists for structurally similar BCEE due to undefined sensitivity thresholds .

Basic: How should researchers handle and store this compound to minimize risks?

Answer:

- Storage: Store in amber glass bottles under inert gas (N₂/Ar) at –20°C. Add 0.1% hydroquinone or MEHQ as stabilizers to inhibit peroxide formation .

- Handling: Use explosion-proof fume hoods with HEPA filters. Avoid contact with oxidizers (e.g., permanganates), metals, or moisture, which may release HCl gas .

- Spill Management: Neutralize spills with dry sodium bicarbonate, followed by adsorption onto vermiculite. Avoid water sprays to prevent exothermic reactions .

Intermediate: What experimental designs are appropriate for assessing the environmental persistence of this compound?

Answer:

- Biodegradation Studies: Use OECD 301F (Manometric Respirometry) with activated sludge inoculum. Monitor CO₂ evolution over 28 days; acclimation periods >14 days may enhance degradation rates .

- Soil Mobility: Conduct column leaching experiments with Lincoln fine sand or similar substrates. Measure breakthrough curves using GC-MS to determine adsorption coefficients (Koc ~120 for BCEE analogs) .

- Aquatic Fate: Calculate volatilization half-life (e.g., 3.4 days for BCEE in rivers) using Henry’s Law constants and wind-speed-dependent models .

Advanced: How can conflicting carcinogenicity data (e.g., IARC Group 3 vs. EPA B2) for chlorinated ethers be resolved in risk assessments?

Answer:

- Weight-of-Evidence Approach: Prioritize longitudinal rodent studies with dose-response trends (e.g., BCEE-induced lung adenomas in mice) over negative epidemiological data .

- Mechanistic Studies: Use in vitro assays (Ames test, Comet assay) to evaluate genotoxicity. Correlate with in vivo biomarkers (e.g., 8-OHdG for oxidative DNA damage) .

- Species-Specific Metabolism: Apply PBPK models to extrapolate interspecies differences in metabolic activation (e.g., cytochrome P450-mediated bioactivation) .

Advanced: What strategies are recommended for synthesizing and characterizing stable derivatives of this compound?

Answer:

- Synthesis: Optimize nucleophilic substitution reactions using p-bromobenzhydrol and 2-chloroethyl bromide in anhydrous THF with NaH as a base. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .

- Characterization:

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC purity checks .

Intermediate: How should researchers design toxicokinetic studies for this compound?

Answer:

- In Vivo Models: Use Sprague-Dawley rats with oral/dermal dosing (0.1–100 mg/kg). Collect serial blood/tissue samples over 72h for LC-MS analysis .

- Metabolite Profiling: Identify major metabolites (e.g., glucuronide conjugates) using high-resolution MS/MS. Compare to BCEE analogs, where β-D-glucosiduronic acid is a primary metabolite .

- Excretion Pathways: Quantify urinary vs. fecal excretion ratios. For BCEE, >90% is renally excreted within 24h .

Advanced: What methodologies address data gaps in the ecotoxicological profile of chlorinated ethers?

Answer:

- QSAR Modeling: Predict acute aquatic toxicity (LC50/EC50) using EPI Suite™ with log Kow (~1.3 for BCEE) and molecular connectivity indices .

- Microcosm Studies: Simulate real-world exposure in mesocosms with benthic organisms (e.g., Daphnia magna). Measure BCF values (e.g., 11 in bluegills for BCEE) .

- Omics Approaches: Apply transcriptomics (RNA-seq) to identify gene expression changes in exposed organisms (e.g., hepatic CYP450 upregulation) .

Basic: What are the critical health endpoints to monitor in occupational exposure studies?

Answer:

- Acute Effects: Track pulmonary edema (via chest X-ray), dermal irritation (Draize scores), and neurotoxicity (rotarod tests) .

- Chronic Effects: Monitor hepatic enzymes (ALT/AST), renal biomarkers (creatinine, BUN), and hematological parameters (WBC counts) .

- Biomonitoring: Analyze urinary thioethers or DNA adducts as exposure biomarkers .

Advanced: How can researchers mitigate analytical interference from decomposition products (e.g., HCl) during GC-MS analysis?

Answer:

- Derivatization: Treat samples with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to stabilize hydroxylated metabolites .

- In-Line Traps: Install KCl-coated glass wool in GC inlet liners to absorb HCl gas .

- Data Correction: Use spectral deconvolution software (e.g., AMDIS) to distinguish parent compounds from artifacts .

Intermediate: What computational tools are recommended for predicting the reactivity of this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrolysis pathways (e.g., SN2 mechanisms) .

- Molecular Dynamics: Simulate interactions with biological membranes (e.g., POPC bilayers) using GROMACS to assess permeability .

- QSAR: Apply TOPKAT or LeadScope for toxicity predictions based on structural alerts (e.g., α,β-unsaturated ethers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.